REACTION_CXSMILES
|
[CH2:1]1[CH:7](O)[NH:6][P:4]([N:9]([CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][Cl:12])(=[O:5])[O:3][CH2:2]1.[SH:16][CH2:17][CH2:18][S:19]([OH:22])(=[O:21])=[O:20]>O>[Cl:12][CH2:11][CH2:10][N:9]([CH2:13][CH2:14][Cl:15])[P:4]1(=[O:5])[NH:6][CH:7]([S:16][CH2:17][CH2:18][S:19]([OH:22])(=[O:21])=[O:20])[CH2:1][CH2:2][O:3]1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C1COP(=O)(NC1O)N(CCCl)CCCl
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
SCCS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
was crystallised
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCCN(P1(OCCC(N1)SCCS(=O)(=O)O)=O)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:7](O)[NH:6][P:4]([N:9]([CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][Cl:12])(=[O:5])[O:3][CH2:2]1.[SH:16][CH2:17][CH2:18][S:19]([OH:22])(=[O:21])=[O:20]>O>[Cl:12][CH2:11][CH2:10][N:9]([CH2:13][CH2:14][Cl:15])[P:4]1(=[O:5])[NH:6][CH:7]([S:16][CH2:17][CH2:18][S:19]([OH:22])(=[O:21])=[O:20])[CH2:1][CH2:2][O:3]1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C1COP(=O)(NC1O)N(CCCl)CCCl
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
SCCS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
was crystallised
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCCN(P1(OCCC(N1)SCCS(=O)(=O)O)=O)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |